2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4-methylimidazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole or benzimidazole derivatives.
Substitution: Formation of substituted imidazole or benzimidazole derivatives.
Scientific Research Applications
2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Benzimidazole: A parent compound with a similar structure but lacking the methyl group on the imidazole ring.
4-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
Uniqueness
2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-7-6-12-10(13-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
PORSQGVRANGKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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